molecular formula C9H6O5P- B1209041 Columbamine iodide CAS No. 2007-07-0

Columbamine iodide

Cat. No.: B1209041
CAS No.: 2007-07-0
M. Wt: 225.11 g/mol
InChI Key: WSMRUPUEYOBWRC-VURMDHGXSA-M
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Description

(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate is an organic compound belonging to the class of styrenes, which are organic compounds containing an ethenylbenzene moiety. This compound is characterized by the presence of a phosphoranyl group, which is a phosphorus atom bonded to four oxygen atoms, one of which is double-bonded. The compound has a molecular formula of C9H6O5P and a molecular weight of 224.995 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate typically involves the reaction of a phenylacrylate derivative with a phosphorus oxychloride reagent under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphoranyl derivatives, while reduction may produce reduced phosphoranyl compounds. Substitution reactions can result in a wide range of substituted phenylacrylate derivatives .

Scientific Research Applications

(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate: Similar structure but with a different geometric configuration.

    (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-methylacrylate: Similar structure but with a methyl group instead of a phenyl group.

    (2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-ethylacrylate: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

(2Z)-3-{[Oxido(oxo)phosphoranyl]oxy}-2-phenylacrylate is unique due to its specific geometric configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

2007-07-0

Molecular Formula

C9H6O5P-

Molecular Weight

225.11 g/mol

IUPAC Name

3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;iodide

InChI

InChI=1S/C9H7O5P/c10-9(11)8(6-14-15(12)13)7-4-2-1-3-5-7/h1-6H,(H,10,11)/p-1/b8-6-

InChI Key

WSMRUPUEYOBWRC-VURMDHGXSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/OP(=O)=O)/C(=O)[O-]

SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[I-]

Canonical SMILES

C1=CC=C(C=C1)C(=COP(=O)=O)C(=O)[O-]

Synonyms

dehydrocorydalmine

Origin of Product

United States

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